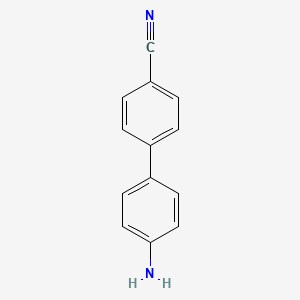

4-Amino-4'-cyanobiphenyl

概要

説明

4-Amino-4’-cyanobiphenyl: is an organic compound with the molecular formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol . It is a fluorescent dye that exhibits strong fluorescence under ultraviolet irradiation and is used in devices for optical and photocurrent measurements . The compound is soluble in organic solvents such as p-toluenesulfonic acid and vinylene .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-4’-cyanobiphenyl involves several steps:

Synthesis of Dibenzoyl Chloride: Dibenzoyl reacts with an acyl chlorinating agent to generate dibenzoyl chloride.

Preparation of Biphenyl Acyl Amine: Dibenzoyl chloride reacts with ammonia gas to generate biphenyl acyl amine.

Preparation of 4-Cyano Biphenyl: Biphenyl acyl amine reacts with a dehydrating agent, and colored impurities can be removed by petroleum ether and activated carbon, resulting in 4-cyanobiphenyl with a purity of more than 99%.

Industrial Production Methods: The industrial production of 4-Amino-4’-cyanobiphenyl involves the following steps:

Dissolution: Biphenyl is dissolved in chlorobenzene or dichlorobenzene with aluminum trichloride as a catalyst.

Acylation: An acyl chlorinating agent is added to the solution, maintaining the temperature between 20-35°C.

Ammoniation: The resulting yellow powder is dissolved in chlorobenzene or tetrahydrofuran, and ammonia is introduced into the solution.

Dehydration: The white powder obtained is dissolved in chlorobenzene or ethylene dichloride, and a dehydrating agent is added.

化学反応の分析

Types of Reactions: 4-Amino-4’-cyanobiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and cyano groups can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Halogenated and nucleophile-substituted derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmacological Activities

4-Amino-4'-cyanobiphenyl derivatives have been extensively studied for their pharmacological activities. They are known to exhibit a range of biological effects, including:

- Anticancer Properties : Research indicates that this compound can induce mutations linked to bladder cancer when exposed to certain metabolic conditions. Studies have demonstrated that it can lead to chromosomal instability and mutations at specific loci associated with cancer development in human bladder epithelial cells .

- Mutagenicity Studies : The compound has been utilized as a model carcinogen in mutagenicity studies, demonstrating its potential to induce DNA damage and mutations in various bacterial strains .

Toxicology and Cancer Research

Occupational Exposure

Occupational exposure to this compound has been linked to increased incidences of urinary bladder cancer among workers. Case reports and cohort studies highlight the carcinogenic potential of this compound, emphasizing the need for stringent safety measures in industries where exposure may occur .

Case Study: Animal Models

In laboratory settings, animal studies have shown that exposure to this compound can lead to the development of bladder carcinomas and liver tumors. For instance, mice treated with this compound exhibited a high incidence of malignant tumors, reinforcing its classification as a carcinogen . These findings are crucial for understanding the risks associated with exposure and for developing preventive strategies.

Materials Science

Liquid Crystals

this compound derivatives are also explored in materials science, particularly in the development of liquid crystals. They can be used as components in liquid crystal displays (LCDs) due to their unique optical properties. The incorporation of this compound into liquid crystal formulations can enhance their thermal stability and electro-optical performance .

Environmental Impact

The environmental implications of this compound are also noteworthy. As a chemical that poses risks to human health, its presence in industrial waste and effluents necessitates careful monitoring and regulation. Its use as a model compound in environmental toxicity studies helps assess the impact of aromatic amines on ecosystems .

作用機序

The mechanism of action of 4-Amino-4’-cyanobiphenyl involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with various biological molecules, including proteins and nucleic acids.

類似化合物との比較

4-Cyano-4’-aminobiphenyl: A fluorescent dye with similar properties.

4-Aminobiphenyl: Known for its carcinogenic properties and DNA-damaging effects.

Uniqueness: 4-Amino-4’-cyanobiphenyl is unique due to its strong fluorescence and excellent photovoltaic properties, making it valuable in optical and electronic applications .

生物活性

4-Amino-4'-cyanobiphenyl (CAS Number: 4854-84-6) is an aromatic amine that has garnered attention due to its significant biological activities. This compound is known for its role in biochemical reactions and its potential implications in toxicology, particularly concerning mutagenicity and carcinogenicity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its biochemical properties, cellular effects, metabolic pathways, and case studies highlighting its genotoxicity.

This compound exhibits unique structural characteristics that facilitate its interaction with various biological molecules. Notably, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. This interaction can lead to the formation of reactive intermediates capable of causing DNA damage and mutations.

| Property | Description |

|---|---|

| Molecular Formula | C13H10N2 |

| Molecular Weight | 198.23 g/mol |

| Solubility | Soluble in organic solvents |

| Interaction with Enzymes | Cytochrome P450 |

Cellular Effects

The compound has been shown to affect various cellular processes, including gene expression and cell signaling pathways. It induces oxidative stress by generating reactive oxygen species (ROS), which can lead to significant cellular damage. The ability of this compound to induce DNA damage is particularly concerning as it can influence cell viability and functionality .

At the molecular level, this compound can bind to DNA, forming adducts that result in mutations. The compound's effects are dose-dependent; lower doses may have negligible effects, while higher doses are associated with increased toxicity and carcinogenic potential .

Metabolic Pathways

The metabolism of this compound primarily involves cytochrome P450 enzymes, leading to the formation of various metabolites, including N-hydroxy-4-aminobiphenyl. These metabolites can further interact with cellular macromolecules, enhancing the compound's genotoxicity .

Table 2: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Cytochrome P450 Metabolism | Conversion to reactive intermediates |

| Formation of N-hydroxy | Potentially mutagenic metabolite |

Case Studies on Genotoxicity

Several studies have investigated the genotoxic effects of this compound using both in vitro and in vivo models.

- In Vitro Studies : The Ames test using Salmonella strains TA98 and TA100 revealed that this compound exhibits mutagenic activity when activated by metabolic enzymes . The results indicated a strong correlation between the compound's structure and its mutagenicity.

- In Vivo Studies : Research involving mice demonstrated that intraperitoneal administration of this compound resulted in chromosomal aberrations in bone marrow cells. This study highlighted the compound's potential as a carcinogen, particularly in relation to liver and bladder cancer .

Table 3: Summary of Genotoxicity Findings

| Study Type | Model Used | Findings |

|---|---|---|

| In Vitro | Salmonella TA98/TA100 | Positive mutagenicity with metabolic activation |

| In Vivo | Mice | Chromosomal aberrations observed |

特性

IUPAC Name |

4-(4-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJQKNUJNWPAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6036835 | |

| Record name | 4-Amino-4'-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4854-84-6 | |

| Record name | 4′-Amino[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4854-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-4'-cyanobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004854846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4854-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-4'-cyanobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6036835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-4'-CYANOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB83VM8N1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the application of high pressure affect the UV-Vis absorption spectrum of 4-amino-4'-cyanobiphenyl in aqueous solutions?

A1: Research indicates that increasing pressure up to 6 kbar on aqueous solutions of this compound results in a red shift in its ultraviolet and visible absorption spectra []. This suggests that compression influences the energy difference between ground and excited electronic states within the molecule.

Q2: What insights can surface-enhanced Raman scattering (SERS) provide into the interaction of (E)-4′,4‴-(diazene-1,2-diyl)bis(([1,1′-biphenyl]-4-carbonitrile)) (DDBBC), a derivative of this compound, with metal surfaces?

A2: SERS analysis, supported by quantum chemical calculations, reveals that DDBBC, synthesized from this compound, interacts with silver surfaces through its N═N and C≡N bonds []. This interaction leads to a flat orientation of DDBBC molecules on the silver surface. Furthermore, the research observes surface-catalyzed photodissociation of DDBBC in acidic solutions, highlighting the potential of plasmon-driven reactions involving this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。